molecular formula C18H18FN5O4 B2738091 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 897623-42-6

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2738091
CAS No.: 897623-42-6
M. Wt: 387.371
InChI Key: SOYFVNYZTDNUMV-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a fluorophenyl group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-fluorophenyl azide can react with a suitable nitrile under thermal or catalytic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Benzamide: The tetrazole derivative is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced species.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or reduced tetrazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the trimethoxybenzamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide can significantly alter its chemical properties, such as its lipophilicity and electronic effects, making it unique compared to its analogs. This can result in different biological activities and binding affinities, highlighting its potential as a distinct pharmacological agent.

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic compound notable for its unique chemical structure, which includes a tetrazole ring and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and pathways relevant to various diseases.

Chemical Structure

The chemical formula of this compound is C15_{15}H16_{16}FN_{N}₅O₃. The presence of the tetrazole ring is significant as it can mimic carboxylic acids, potentially allowing for interactions with various biological targets.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Tetrazole Ring : The reaction of 4-fluorobenzyl chloride with sodium azide leads to the formation of 1-(4-fluorophenyl)-1H-tetrazole.
  • Coupling with Trimethoxybenzamide : The tetrazole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. The tetrazole moiety enhances binding affinity to target proteins by mimicking functional groups that interact with active sites.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism. Inhibition of XO is particularly relevant in managing conditions like hyperuricemia and gout.

Case Study: Xanthine Oxidase Inhibition

A study evaluated the biological activity of related compounds and identified significant inhibition of XO with IC50_{50} values in the low micromolar range. For instance, a related tetrazole derivative exhibited an IC50_{50} value of 0.031 μM, demonstrating potent inhibition compared to established drugs such as topiroxostat (IC50_{50} = 0.021 μM) .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties, with some derivatives exhibiting activity against various bacterial strains. The presence of the fluorophenyl group may enhance lipophilicity and cellular uptake, facilitating antimicrobial action.

Anti-inflammatory Properties

The compound's structural features suggest possible anti-inflammatory effects through modulation of inflammatory cytokines or inhibition of cyclooxygenase (COX) enzymes. This aspect warrants further investigation to elucidate its therapeutic potential.

Data Summary

Property Value
Molecular Formula C15_{15}H16_{16}FN_{N}₅O₃
IC50_{50} for XO Inhibition ~0.031 μM
Potential Applications Antimicrobial, Anti-inflammatory

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O4/c1-26-14-8-11(9-15(27-2)17(14)28-3)18(25)20-10-16-21-22-23-24(16)13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYFVNYZTDNUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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